1-Cyclohexyl-4-methyl-5-phenyl-1H-imidazol-2-amine
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Overview
Description
1-Cyclohexyl-4-methyl-5-phenyl-1H-imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 1-Cyclohexyl-4-methyl-5-phenyl-1H-imidazol-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the intramolecular cyclization of amines followed by elimination and aromatization . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-Cyclohexyl-4-methyl-5-phenyl-1H-imidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-Cyclohexyl-4-methyl-5-phenyl-1H-imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-methyl-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Cyclohexyl-4-methyl-5-phenyl-1H-imidazol-2-amine can be compared with other imidazole derivatives, such as:
1-Phenyl-2-methyl-4-nitroimidazole: Known for its antimicrobial properties.
1-Benzyl-2-methyl-4-phenylimidazole: Studied for its potential anticancer activity.
1-Cyclohexyl-2-methyl-4-phenylimidazole: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
918801-75-9 |
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Molecular Formula |
C16H21N3 |
Molecular Weight |
255.36 g/mol |
IUPAC Name |
1-cyclohexyl-4-methyl-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C16H21N3/c1-12-15(13-8-4-2-5-9-13)19(16(17)18-12)14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,17,18) |
InChI Key |
SEORJTSSUIUTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)N)C2CCCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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